molecular formula C20H22N4O3S B2637609 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872608-22-5

1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2637609
CAS No.: 872608-22-5
M. Wt: 398.48
InChI Key: UPZXLTSGFQLAIW-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazino[4,5-d]pyrimidine core, followed by the introduction of the sulfanyl and other substituents under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and scalability. Advanced techniques like continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-7-(2-methylpropyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione: shares structural similarities with other diazino[4,5-d]pyrimidine derivatives, which may have different substituents or functional groups.

    Other sulfur-containing heterocycles: Compounds with similar sulfur-containing functional groups may exhibit comparable chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-12(2)10-15-21-17-16(19(26)24(4)20(27)23(17)3)18(22-15)28-11-14(25)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZXLTSGFQLAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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